![molecular formula C20H21N5O3 B2673870 6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380081-19-4](/img/structure/B2673870.png)
6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a methoxyphenyl group, a pyrazolyl group, and a dihydropyridazinone core, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the azetidin-3-yl intermediate through a cyclization reaction. This intermediate is then coupled with the pyrazolyl and methoxyphenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or material applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure may enable the creation of novel materials for various applications.
Mécanisme D'action
The mechanism of action of 6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can be compared with other compounds that have similar structural features, such as:
- This compound derivatives with different substituents on the pyrazolyl or methoxyphenyl groups.
- Compounds with a dihydropyridazinone core but different substituents on the azetidin-3-yl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14(24-11-5-10-21-24)20(27)23-12-15(13-23)25-19(26)9-8-17(22-25)16-6-3-4-7-18(16)28-2/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGCWSWHKBRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[(2-chloroacetyl)-(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2673788.png)
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

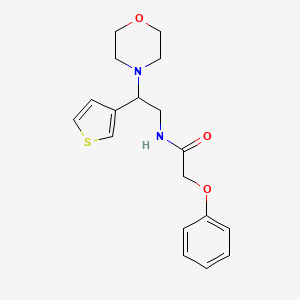
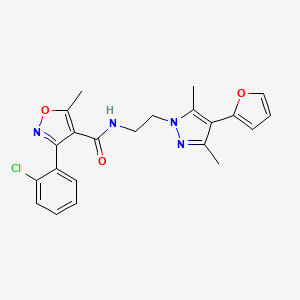
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)
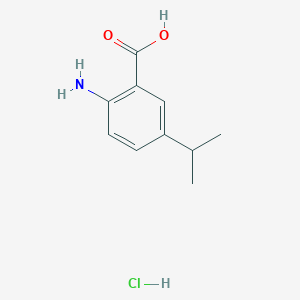
![N-(4-acetamidophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)
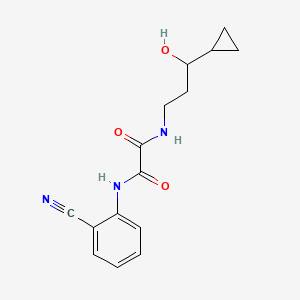
![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)
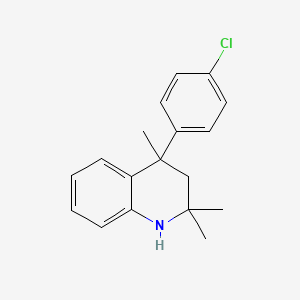
![3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2673809.png)
